molecular formula C8H10N4O2 B3234089 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide CAS No. 1353962-94-3

2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B3234089
CAS No.: 1353962-94-3
M. Wt: 194.19 g/mol
InChI Key: HKMNOQWHVIHSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a compound that belongs to the class of heterocyclic amides It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide typically involves the reaction of pyrazine derivatives with appropriate amine and acylating agents. One common method involves the 1,4-addition of an amine to a conjugated enone, followed by acylation to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The amine and pyrazine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, amides, and hydroxylated compounds .

Scientific Research Applications

2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazine ring is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide
  • 2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

Uniqueness

2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is unique due to its specific structural features, including the presence of both an amine and an oxo group on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-3-8(14)12-5-7(13)6-4-10-1-2-11-6/h1-2,4H,3,5,9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMNOQWHVIHSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230261
Record name Acetamide, 2-amino-N-[2-oxo-2-(2-pyrazinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353962-94-3
Record name Acetamide, 2-amino-N-[2-oxo-2-(2-pyrazinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353962-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-[2-oxo-2-(2-pyrazinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
Reactant of Route 6
2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.